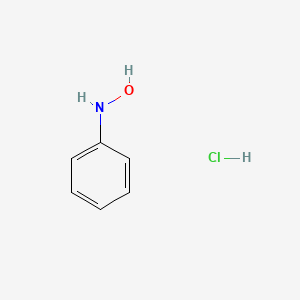

N-phenyl hydroxylamine hydrochloride

Description

Historical Context and Early Chemical Discoveries of N-Phenyl Hydroxylamines

The journey of N-phenylhydroxylamine (N-PHA) began in 1894 with its independent and serendipitous discovery by both Bamberger and Wohl. nih.gov They observed its formation during the reduction of nitrobenzene (B124822) using zinc powder. nih.gov This initial finding was significant not only for the isolation of a new class of compounds but also because it led to the discovery of a notable reaction known as the Bamberger rearrangement. nih.govwikipedia.org In this process, N-phenylhydroxylamine rearranges in the presence of a strong aqueous acid to form 4-aminophenol (B1666318). wikipedia.orgsmolecule.com

Early synthetic methods for producing N-phenylhydroxylamine primarily involved the reduction of nitrobenzene with zinc dust in an aqueous solution containing ammonium (B1175870) chloride. nih.govwikipedia.orgprepchem.com Researchers like O. Kamm noted that reaction conditions, particularly temperature, significantly influenced the yield of N-PHA. nih.govorgsyn.org Another early method, reported in 1921 by Haworth and coworkers, utilized metal sulfides as the reducing agent. nih.gov Furthermore, the utility of N-phenylhydroxylamine as a precursor was quickly recognized, particularly in the synthesis of Cupferron (the ammonium salt of N-nitroso-N-phenylhydroxylamine), a well-known analytical reagent used for the separation of metals like copper and iron. wikipedia.orggoogle.com

Significance in Contemporary Organic Chemistry and Synthetic Strategy

N-phenylhydroxylamine hydrochloride remains a highly relevant molecule in modern organic synthesis, serving as a key building block for a variety of more complex structures. smolecule.com It is a crucial intermediate in the production of pharmaceuticals, agrochemicals, and other bioactive molecules. nih.govsmolecule.comsolubilityofthings.com One of its important industrial applications is as an intermediate in the synthesis of p-aminophenol, a precursor for analgesic compounds. google.com

In contemporary synthetic chemistry, N-phenylhydroxylamine is valued for its ability to construct heterocyclic compounds. Research has demonstrated its use as a starting material for the synthesis of:

2-Alkylindoles : Formed through a gold-catalyzed reaction with aliphatic terminal alkynes. sigmaaldrich.comchemicalbook.com

Isoxazolidines : Synthesized via a three-component one-pot catalytic reaction with aldehydes and α,β-unsaturated aldehydes. sigmaaldrich.comchemicalbook.com

Tetrahydro-1,2-oxazines : Produced by reacting N-phenylhydroxylamine with an aldehyde and a cyclopropane (B1198618). sigmaaldrich.comchemicalbook.com

A significant challenge in its synthesis is achieving selective reduction of nitroaromatics. The reaction often proceeds to the thermodynamically more stable aniline (B41778). nih.gov Consequently, much research has focused on developing suitable catalytic systems to stop the reduction at the hydroxylamine (B1172632) stage. nih.gov Modern methods, such as the transfer hydrogenation of nitrobenzene using hydrazine (B178648) as a hydrogen source over a rhodium catalyst, offer a more controlled and high-yield route to N-phenylhydroxylamine. wikipedia.orgorgsyn.org

Structural Features and Reactivity Principles in a Research Context

The chemical properties and reactivity of N-phenyl hydroxylamine hydrochloride are dictated by its molecular structure. The parent compound, N-phenylhydroxylamine, has the formula C₆H₅NHOH and is an intermediate in the redox pathway connecting nitrosobenzene (B162901) (C₆H₅NO) and aniline (C₆H₅NH₂). wikipedia.org The hydrochloride salt has the molecular formula C₆H₈ClNO. smolecule.comguidechem.com The key structural feature is the N-hydroxyaniline core, where a hydroxyl group is directly attached to the nitrogen of an aniline molecule. chemicalbook.com This arrangement confers both acidic and basic properties to the molecule. smolecule.com

The reactivity of N-phenylhydroxylamine is characterized by several key transformations:

Bamberger Rearrangement : In the presence of strong acids, it rearranges to form 4-aminophenol. wikipedia.orgsmolecule.com This reaction highlights the compound's sensitivity to acidic conditions. orgsyn.org

Oxidation : It can be readily oxidized by agents such as dichromate to yield nitrosobenzene. wikipedia.orgsmolecule.com The parent compound is known to be unstable and can oxidize in the air. smolecule.com

Condensation : It reacts with aldehydes to form nitrones. A classic example is its reaction with benzaldehyde (B42025) to produce diphenylnitrone, a well-known 1,3-dipolar compound. wikipedia.orgsmolecule.com

Nitrosation : Reaction with a source of the nitrosonium ion (NO⁺) leads to the formation of Cupferron, a reaction of great utility in analytical chemistry. wikipedia.org

The parent compound, N-phenylhydroxylamine, is thermally unstable and tends to deteriorate upon storage. wikipedia.orgorgsyn.org The hydrochloride salt provides increased stability by protonating the nitrogen atom, which reduces its reactivity and makes it more suitable for laboratory use. vulcanchem.com

Mentioned Chemical Compounds

Properties

Molecular Formula |

C6H8ClNO |

|---|---|

Molecular Weight |

145.59 g/mol |

IUPAC Name |

N-phenylhydroxylamine;hydrochloride |

InChI |

InChI=1S/C6H7NO.ClH/c8-7-6-4-2-1-3-5-6;/h1-5,7-8H;1H |

InChI Key |

GRMAAWAXJPMSLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NO.Cl |

Synonyms |

hydroxylaminobenzene phenylhydroxylamine phenylhydroxylamine hydrochloride |

Origin of Product |

United States |

Synthetic Methodologies for N Phenyl Hydroxylamine and Its Hydrochloride Salt

Reduction of Nitrobenzene (B124822) Derivatives

The most common route to N-phenylhydroxylamine involves the partial reduction of nitrobenzene. Achieving high selectivity for the hydroxylamine (B1172632) product without further reduction to aniline (B41778) is the principal challenge. Various strategies have been developed to control this reduction, which are broadly categorized below.

Metal-Mediated Reduction Systems (e.g., Zinc/Ammonium (B1175870) Chloride)

The reduction of nitrobenzene using zinc dust in the presence of an ammonium chloride solution is a foundational and widely studied method for preparing N-phenylhydroxylamine. orgsyn.orgdoubtnut.com This reaction is typically performed in an aqueous or aqueous-alcoholic medium. mdpi.com The zinc metal acts as the reducing agent, transferring electrons to the nitrobenzene molecule, while the ammonium chloride provides a mildly acidic environment that facilitates the reaction and provides protons. doubtnut.commdpi.com

The reaction temperature is a critical parameter; it must be carefully controlled to prevent over-reduction to aniline and other side reactions. orgsyn.org Optimal yields are often achieved at temperatures between 20 and 60 °C. mdpi.com In a typical laboratory procedure, zinc dust is added portion-wise to a vigorously stirred mixture of nitrobenzene and aqueous ammonium chloride. orgsyn.org The reaction is exothermic, and cooling is often necessary to maintain the temperature within the desired range. orgsyn.org Yields for this method have been reported in the range of 60% to 70%. mdpi.com

An environmentally benign alternative to the traditional ammonium chloride system involves the use of carbon dioxide and water with zinc powder. researchgate.net This system achieved an 88% yield of N-phenylhydroxylamine from nitrobenzene at room temperature under atmospheric CO2 pressure. researchgate.net

Catalytic Hydrogenation and Transfer Hydrogenation Approaches

Catalytic hydrogenation offers a more efficient and atom-economical alternative to stoichiometric metal reductants. This approach involves the use of a metal catalyst to facilitate the reaction of nitrobenzene with a hydrogen source. The primary challenge remains the selective halting of the reaction at the N-phenylhydroxylamine stage.

Research into homogeneous catalysis for this transformation has explored various metal complexes. While less common than heterogeneous systems, certain rhodium catalysts have been used effectively in transfer hydrogenation reactions. orgsyn.org In these systems, a hydrogen donor like hydrazine (B178648) hydrate (B1144303) is used in place of molecular hydrogen (H₂). mdpi.comorgsyn.org Hydrazine, in the presence of the catalyst, decomposes to provide the hydrogen atoms for the reduction. mdpi.com This method can produce N-phenylhydroxylamine in high yield (75–85%), which is often used immediately in subsequent reactions due to its instability. orgsyn.org

Heterogeneous catalysis is the most extensively developed catalytic method for N-phenylhydroxylamine synthesis. Platinum-based catalysts, particularly platinum on carbon (Pt/C) or silica (B1680970) (Pt/SiO₂), are highly effective. mdpi.com A key innovation in achieving high selectivity was the discovery that certain additives, or "catalyst modifiers," could poison the catalyst just enough to prevent the further reduction of N-phenylhydroxylamine to aniline. mdpi.com

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used modifier. mdpi.com In its presence, the hydrogenation of nitrobenzene over a supported platinum catalyst can yield N-phenylhydroxylamine with high selectivity. mdpi.com Further research has shown that the addition of small quantities of amines, such as triethylamine, alongside DMSO can enhance the reaction rate while maintaining excellent selectivity for the desired product. researchgate.net Using a combination of Pt/SiO₂, DMSO, and an amine under 1 bar of hydrogen, a 99% yield of N-phenylhydroxylamine has been reported. researchgate.net

The table below summarizes key research findings for the heterogeneous catalytic hydrogenation of nitrobenzene.

| Catalyst | Support | Additive(s) | H₂ Pressure | Temp. | Yield (N-PHA) | Selectivity (N-PHA) |

| 5% Pt | C | DMSO, NEt₃ | 1 bar | RT | 97.2% | 97.2% |

| 5% Pt | Al₂O₃ | DMSO, NEt₃ | 1 bar | RT | 96.7% | 96.7% |

| 5% Pt | SiO₂ | DMSO, nBuNH₂ | 1 bar | RT | 97.0% | 98.8% |

| 5% Pt | SiO₂ | DMSO | 10 bar | RT | 73.2% | 75.4% |

Data sourced from a 2017 study on selective hydrogenation. researchgate.net RT = Room Temperature.

Electrochemical Reduction Methods

Electrochemical methods provide a reagent-free approach to the reduction of nitrobenzene. In this technique, electrons supplied by an electrode act as the reducing agent. mdpi.com Early pioneering work by Bamberger utilized a zinc sheet as the cathode in an aqueous ammonium chloride solution to produce N-phenylhydroxylamine, albeit with yields below 29%. mdpi.com

Modern electrochemical approaches offer greater control. The process involves the in-situ generation of active atomic hydrogen on the cathode surface from a proton source, typically water or other sacrificial agents in the electrolyte. mdpi.com The reduction of nitrobenzene can be controlled by adjusting the electrode potential. A recent "off-field electrocatalysis" strategy employed anthraquinone-2-sulfonic sodium as an electron mediator, achieving a high selectivity of 97% for N-phenylhydroxylamine at a nitrobenzene conversion rate of over 99%. nih.gov This demonstrates the potential of mediated electrochemical systems to overcome the selectivity challenges inherent in this reduction.

Reductions Utilizing Bisulfite and Other Inorganic Reagents

While the use of sodium bisulfite for this specific transformation is not prominently documented in recent literature, other inorganic reagents have been successfully employed. Sodium borohydride (B1222165) (NaBH₄) is a notable example. mdpi.com It has been used with catalysts like antimony powder to reduce nitrobenzene, yielding N-PHA in 88% without significant over-reduction. mdpi.com

Gold nanoparticles stabilized by phosphine-decorated polymers have also been used as catalysts for the sodium borohydride-mediated reduction of nitrobenzene. reading.ac.uk This system demonstrated exceptional, switchable selectivity. By conducting the reaction in water under a nitrogen atmosphere at room temperature, N-phenylhydroxylamine could be obtained as the sole product in nearly quantitative yield (>99% selectivity). reading.ac.uk This highlights the critical role that the choice of solvent and reaction atmosphere plays in directing the outcome of reductions with inorganic reagents. reading.ac.uk

Alternative Synthetic Routes to N-Phenyl Hydroxylamines

Beyond the conventional reduction of nitrobenzene, several alternative strategies exist for the synthesis of N-phenylhydroxylamines. These methods leverage different starting materials and reaction types, offering flexibility in synthetic design.

Direct Hydroxylation of Aniline Derivatives

The direct hydroxylation of aniline to produce N-phenylhydroxylamine is not a commonly reported synthetic route in chemical literature. The transformation that is more frequently described is the oxidation of aromatic amines. The oxidation of aniline can lead to a mixture of products, including phenylhydroxylamine, nitrosobenzene (B162901), and nitrobenzene. nih.gov Phenylhydroxylamine often appears as an intermediate during the oxidation of aniline. nih.gov In biological systems, the hydroxylation of aniline has been observed to occur in the liver's endoplasmic reticulum, but this is a biochemical process rather than a standard laboratory synthesis method. nih.gov

Alkylation and Arylation of Hydroxylamine

The synthesis of N-phenylhydroxylamines can be achieved through the reaction of hydroxylamine with an arylating agent. nih.gov This process involves a substitution reaction where the nucleophilic hydroxylamine reacts with an electrophilic aromatic compound. nih.gov The yield and selectivity of these reactions are highly dependent on the specific reaction conditions, which must be carefully controlled. nih.gov For instance, the solvent must provide good solubility for both the hydroxylamine and the aryl compound to facilitate the reaction. nih.gov

Oxidation of Aromatic Amines

The oxidation of primary aromatic amines, such as aniline, presents a potential route to N-phenylhydroxylamine. researchgate.net However, this method is often complicated by a lack of selectivity, as the desired N-phenylhydroxylamine is itself susceptible to further oxidation. nih.gov Consequently, the reaction can yield a mixture of products, including nitrosobenzene, azoxybenzene, and nitrobenzene, alongside the target hydroxylamine. researchgate.net Achieving a high yield of N-phenylhydroxylamine through this pathway is challenging because it is an intermediate in the broader oxidation sequence of aniline. nih.gov

Hydrolysis of Oximes, Nitrones, and Hydroxamic Acids

Hydrolysis of various nitrogen-containing functional groups provides an indirect route to hydroxylamines.

Oximes: The hydrolysis of oximes, which are typically formed from the condensation of an aldehyde or ketone with hydroxylamine, can be reversed to regenerate the constituent carbonyl compound and hydroxylamine. wikipedia.org This decomposition is readily achieved by heating in the presence of an inorganic acid. wikipedia.org To improve the efficiency of hydroxylamine preparation from oxime hydrolysis, processes can be coupled with separation techniques like electrodialysis or pervaporation membrane separation, which remove the ketone byproduct and drive the reaction to completion. rsc.orgrsc.orggoogle.com

Nitrones: N-substituted hydroxylamines can be produced from nitrones. Nitrones are often synthesized via the condensation of an aldehyde with an N-monosubstituted hydroxylamine or through the oxidation of N,N-disubstituted hydroxylamines. chimia.ch N-glycosylhydroxylamines, for example, can exist in equilibrium with their tautomeric open-chain nitrone form, which can then undergo reactions like cycloadditions. clockss.org Subsequent cleavage of the products can yield a hydroxylamine derivative.

Hydroxamic Acids: Hydroxamic acids can be hydrolyzed to yield a carboxylic acid and hydroxylamine. nih.govacs.org This reaction is a key consideration in the medicinal chemistry of hydroxamic acids due to their potential instability under physiological conditions. nih.gov Synthetically, hydroxamic acids are often prepared by reacting esters or acyl chlorides with hydroxylamine salts. wikipedia.org Therefore, the formation and subsequent hydrolysis of a hydroxamic acid represents a two-step pathway to generating a hydroxylamine.

Cycloaddition Reactions (e.g., with Benzene (B151609) and Hydroxylamine)

Cycloaddition reactions offer a powerful and atom-economical method for forming cyclic structures. It has been reported that benzene can react with hydroxylamine in a bimolecular cycloaddition to form N-phenylhydroxylamine. nih.gov More broadly, cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, are primarily employed for the synthesis of cyclic hydroxylamines. nih.gov For example, acylnitroso compounds, generated in situ from the oxidation of hydroxamic acids, can act as dienophiles in [4+2] cycloadditions (nitroso-Diels-Alder reactions) with dienes to produce N-heterocyclic products. nih.gov These types of reactions are beneficial as they can streamline synthetic pathways and reduce waste, aligning with green chemistry principles. nih.gov

Green Chemistry Principles in N-Phenyl Hydroxylamine Synthesis

The application of green chemistry principles to the synthesis of N-phenylhydroxylamine aims to create more environmentally benign, efficient, and safer processes. Key areas of focus include the use of advanced catalysts, alternative reaction media, and reactions with high atom economy.

Catalytic methods are central to greener syntheses. The selective hydrogenation of nitroaromatics using supported platinum catalysts is a prime example. rsc.org The addition of small quantities of dimethyl sulfoxide (DMSO) and an amine, such as triethylamine, can dramatically improve the selectivity for N-aryl hydroxylamines by inhibiting their further hydrogenation to anilines. rsc.org This allows the reaction to proceed with high yields at room temperature and atmospheric hydrogen pressure. rsc.org Gold nanoparticles have also emerged as exceptionally efficient catalysts, facilitating the selective reduction of nitrobenzene to N-phenylhydroxylamine in water, a green solvent. acs.org One system using gold nanoparticles stabilized by a polymer-immobilized ionic liquid achieved a turnover frequency (TOF) of 73,000 h⁻¹ with over 99% selectivity. acs.org

The choice of solvent and reaction system is another critical aspect. An environmentally friendly system using carbon dioxide and water (CO2-H2O) for the zinc-powder reduction of nitrobenzene has been developed. This approach avoids the use of ammonium chloride, and the water can be reused multiple times, preventing the generation of chloride-containing wastewater.

Furthermore, reaction types that maximize atom economy are inherently greener. Cycloaddition reactions are noted for streamlining synthesis, minimizing byproducts, and adhering to the principles of green chemistry. nih.gov Biocatalytic approaches, such as using a horseradish peroxidase and glucose oxidase enzyme system for C-N bond formation, represent a frontier in green synthesis, utilizing air and glucose as sacrificial reagents. nih.gov

The following table details research findings on the selective catalytic hydrogenation of various nitroaromatics to their corresponding N-aryl hydroxylamines, illustrating the effectiveness of green catalytic approaches. rsc.org

| Entry | Nitroaromatic Substrate | Catalyst System | Time (min) | Yield (%) | Selectivity (%) |

| 1 | Nitrobenzene | 5 wt% Pt/SiO2, nBuNH2, DMSO | 105 | 97.3 (HPLC) | 98.7 |

| 2 | 4-Chloronitrobenzene | 5 wt% Pt/SiO2, nBuNH2, DMSO | 100 | 98 (NMR) | 98 |

| 3 | 4-Vinylnitrobenzene | 5 wt% Pt/SiO2, nBuNH2, DMSO | 180 | 97 (NMR) | 97 |

| 4 | 2-Methylnitrobenzene | 5 wt% Pt/SiO2, nBuNH2, DMSO | 300 | 97 (NMR) | 97 |

| 5 | 4-Methoxynitrobenzene | 5 wt% Pt/SiO2, nBuNH2, DMSO | 300 | 96 (NMR) | 97 |

| 6 | Nitrobenzene | 5 wt% Pt/C, NEt3, DMSO | 120 | 97.2 (HPLC) | 97.2 |

| 7 | Nitrobenzene | 5 wt% Pt/Al2O3, NEt3, DMSO | 90 | 96.7 (HPLC) | 96.7 |

Solvent-Free and Microwave-Assisted Protocols

In the pursuit of sustainable chemical synthesis, solvent-free and microwave-assisted methods have emerged as powerful tools for producing N-phenylhydroxylamine and related compounds. These techniques address key principles of green chemistry by reducing waste, lowering energy consumption, and often decreasing reaction times. nih.gov

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can lead to dramatic rate enhancements compared to conventional heating methods. nih.gov This allows for significantly shorter reaction times, often reducing a process from hours to mere minutes. nih.gov For instance, the conversion of aldehydes into oximes, a related reaction involving hydroxylamine hydrochloride, can be efficiently carried out under microwave irradiation. mdpi.com One notable advantage is the ability to perform these reactions in the absence of a solvent. Solvent-free, or "dry media," reactions minimize the use of volatile organic compounds (VOCs), which are often hazardous and contribute to pollution. nih.gov

A typical laboratory setup for a microwave-assisted, solvent-free reaction involves mixing the solid reactants, such as an appropriate precursor and hydroxylamine hydrochloride, with a solid catalyst or support like titanium dioxide (TiO₂). mdpi.com The mixture is then irradiated in a microwave reactor for a short duration. Research has demonstrated the successful conversion of various aldehydes into their corresponding oximes and nitriles using hydroxylamine hydrochloride under these conditions. mdpi.com While not a direct synthesis of N-phenylhydroxylamine, these protocols establish a proof of concept for the application of microwave and solvent-free conditions to reactions involving its key precursors. For example, the synthesis of N-phenylsuccinimide from aniline and succinic anhydride (B1165640) has been successfully demonstrated using a solvent-free, microwave-assisted approach, achieving moderate yields in just four minutes. nih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |

|---|---|---|---|

| Reaction Time | Several hours | Minutes (e.g., 4-5 min) | nih.gov |

| Energy Consumption | Higher | Lower (Energy efficient) | nih.gov |

| Solvent Use | Often requires organic solvents | Can be performed solvent-free | nih.govmdpi.com |

| Yield | Variable | Moderate to High (e.g., 40-95%) | nih.gov |

Catalyst Development for Enhanced Sustainability

Historically, the reduction was often performed using stoichiometric reducing agents like zinc or tin, which generate significant amounts of metallic waste. whiterose.ac.uk Modern approaches focus on catalytic systems that can operate under milder conditions with high efficiency and selectivity. Noble metal catalysts, particularly those based on platinum (Pt), have been extensively studied. mdpi.comrsc.org For example, platinum supported on silica (Pt/SiO₂) has been shown to be highly effective for the hydrogenation of nitrobenzene to N-phenylhydroxylamine. rsc.org The selectivity of these catalysts can be finely tuned by using additives. The addition of dimethyl sulfoxide (DMSO) and an amine like n-butylamine can lead to excellent yields and selectivities (over 97%) for N-phenylhydroxylamine at room temperature and atmospheric pressure of hydrogen. rsc.org

More recent innovations aim to further improve cost-effectiveness and sustainability. Gold nanoparticle (AuNP) catalysts have shown exceptional promise. whiterose.ac.ukacs.org Researchers have developed AuNPs stabilized by phosphine-decorated polymer-immobilized ionic liquids (AuNP@PPh₂-PIILP). acs.org This sophisticated catalyst system is capable of selectively reducing nitrobenzene to N-phenylhydroxylamine in near-quantitative yield in water, a green solvent. acs.org A key finding is that selectivity can be switched to produce other reduction products, like azoxybenzene, simply by changing the solvent from water to ethanol. acs.org This highlights the catalyst's versatility and the potential for creating highly controlled, multi-product synthetic processes.

| Catalyst System | Support/Additive | Yield of N-phenylhydroxylamine | Selectivity | Reference |

|---|---|---|---|---|

| 5 wt% Pt/C | Isopropanol, DMSO, NEt₃ | 97.2% | 97.2% | rsc.org |

| 5 wt% Pt/Al₂O₃ | Isopropanol, DMSO, NEt₃ | 96.7% | 96.7% | rsc.org |

| 5 wt% Pt/SiO₂ | Isopropanol, DMSO, nBuNH₂ | 97.0% | 98.8% | rsc.org |

| AuNP@PPh₂-PIILP | Water, NaBH₄ | >99% | >99% | acs.org |

| Zn powder | CO₂/H₂O system | - | 92% | researchgate.net |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comwikipedia.orgjocpr.com An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. primescholars.com It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, then multiplying by 100. primescholars.com

The theoretical atom economy for the core transformation where hydrogen is the reductant is: Atom Economy (%) = (MW of C₆H₅NHOH) / (MW of C₆H₅NO₂ + MW of 2H₂) * 100 Atom Economy (%) = (109.13 g/mol ) / (123.11 g/mol + 4.04 g/mol ) * 100 ≈ 85.8%

However, this calculation does not account for the source of the hydrogen atoms or any catalysts and solvents used, which is a limitation of the atom economy metric. researchgate.net To address this, other metrics like Reaction Mass Efficiency (RME) are used. RME considers the yield, stoichiometry, and the actual mass of all reactants used, providing a more realistic measure of a process's "greenness". researchgate.net Rearrangement reactions are often cited as highly atom-economical as they reorganize a single molecule without adding or removing atoms. researchgate.net While not a rearrangement, catalytic hydrogenation approaches the ideal more closely than stoichiometric reductions, as the catalyst is not consumed and the only theoretical byproduct is water.

Optimization and Scale-Up Research for N-Phenyl Hydroxylamine Hydrochloride Production

Transitioning a synthetic protocol from a small laboratory batch to large-scale industrial production requires rigorous optimization and often a shift in technology, for example, to continuous flow reactors. whiterose.ac.ukmdpi.com For N-phenylhydroxylamine hydrochloride, research focuses on improving yield, ensuring safety, minimizing waste, and reducing cost. mdpi.com

Optimization studies systematically investigate the effects of various reaction parameters such as temperature, pressure, reactant concentrations, catalyst loading, and stir speed. researchgate.net For instance, in the reduction of nitrobenzene using a Zn-CO₂/H₂O system, it was found that the selectivity towards N-phenylhydroxylamine could be increased to 92% by optimizing the particle size of the zinc powder and the stirring speed. researchgate.net

Reaction Chemistry and Mechanistic Studies of N Phenyl Hydroxylamine Hydrochloride

Rearrangement Reactions

N-phenylhydroxylamine undergoes a characteristic acid-catalyzed rearrangement to form aminophenols, a reaction of fundamental importance and synthetic utility.

The quintessential reaction of N-phenylhydroxylamine in the presence of strong aqueous acid is the Bamberger rearrangement, which yields primarily 4-aminophenol (B1666318). chemeurope.comwikipedia.orgscribd.comhellenicaworld.com This reaction has been the subject of extensive mechanistic investigation to elucidate the precise pathways and the factors governing its outcome. The intermolecular nature of the rearrangement has been unequivocally demonstrated, for instance, by experiments using ¹⁸O-labeled sulfuric acid (H₂[¹⁸O]H₂SO₄), which results in the incorporation of the isotope into the p-aminophenol product. beilstein-journals.org

The initial step in the Bamberger rearrangement is the protonation of the N-phenylhydroxylamine. chemeurope.comwikipedia.orgthieme.com Two sites are available for protonation: the nitrogen atom and the oxygen atom. While N-protonation is generally favored from a thermodynamic standpoint, it is considered an unproductive equilibrium. chemeurope.comwikipedia.orgthieme.com It is the less favored, but kinetically crucial, O-protonation that initiates the rearrangement. chemeurope.comthieme.com

Kinetic studies in aqueous sulfuric acid have shown that the active species' nature depends on the acid concentration. researchgate.netresearchgate.net

At lower acid concentrations ([H₂SO₄] < 1.00 M), the reaction proceeds through the O-protonated species, ArNHO⁺H₂. researchgate.netresearchgate.net

At higher acid concentrations ([H₂SO₄] > 1.00 M), a diprotonated species, ArN⁺H₂O⁺H₂, is believed to contribute significantly to the reaction rate. researchgate.net

The solvent plays a critical role in the regioselectivity of the rearrangement. In aqueous mineral acids like sulfuric acid, the reaction is highly regioselective, yielding almost exclusively the para-substituted product, 4-aminophenol. beilstein-journals.org However, the choice of solvent and acid can alter the product distribution. For instance, a study conducted in acetonitrile (B52724) with trifluoroacetic acid (TFA) as the catalyst highlighted the formation of a key N-phenylhydroxylamine-TFA complex. researchgate.netresearchgate.net This complex is proposed to be the intermediate that dictates the para-regioselectivity by sterically hindering the ortho positions, thereby favoring the nucleophilic attack of water at the para position. researchgate.net Interestingly, the presence of water in this system was found to depress the reaction rate, suggesting the rate-determining step does not directly involve water as a reagent and that the destruction of the PHA-TFA complex by water slows the rearrangement. researchgate.netresearchgate.net The use of solid acid catalysts like beta zeolite, K10 clay, and sulfated zirconias in aqueous media also influences both the activity and selectivity of the Bamberger rearrangement. researchgate.net

The central, most debated aspect of the Bamberger rearrangement mechanism is the nature of the reactive intermediate formed after the departure of a water molecule from the O-protonated N-phenylhydroxylamine. For a long time, the mechanism was thought to proceed via an Sₙ1-type pathway involving a highly reactive phenylnitrenium ion (C₆H₅NH⁺) as the key intermediate. chemeurope.combeilstein-journals.org This electrophilic species would then be attacked by water at the para position to yield the final product. chemeurope.comwikipedia.org

However, recent computational studies using Density Functional Theory (DFT) have challenged the existence of a free nitrenium ion as a stable intermediate in aqueous solution. beilstein-journals.orgresearchgate.net These calculations suggest that the nitrenium ion is so electrophilic that it would be captured by a water molecule from the surrounding solvent cluster without an activation barrier. beilstein-journals.org

As an alternative, a new mechanism has been proposed based on these DFT calculations. This revised mechanism avoids the formation of a free nitrenium ion. Instead, it posits a reaction proceeding from a diprotonated N-phenylhydroxylamine. The rate-determining step involves a transition state described as an "aniline dication-like" species. beilstein-journals.org This transition state model successfully reproduces the experimental activation energy for the rearrangement. beilstein-journals.org The reaction is thought to occur via an intermolecular pathway where a water molecule from the solvent attacks the para-carbon concurrently with the C-N bond cleavage, facilitated by the cluster of water molecules.

Despite the computational evidence against a free nitrenium ion, its transient existence or role in other contexts remains a subject of study. For example, the lifetime of the parent phenylnitrenium ion in aqueous solution has been estimated to be in the range of 125-250 picoseconds, based on halide ion trapping experiments. cdnsciencepub.com These experiments provide a measure of the ion's reactivity towards nucleophiles.

| Reactive Intermediate | Proposed Role in Bamberger Rearrangement | Supporting Evidence / Challenges |

| Phenylnitrenium Ion (C₆H₅NH⁺) | Historically proposed key intermediate in an Sₙ1-type mechanism. chemeurope.comhellenicaworld.com | Kinetic studies support an Sₙ1 pathway. spcmc.ac.in Trapping experiments with halides provide lifetime estimates. cdnsciencepub.com Challenged by DFT calculations showing it is not a stable intermediate in aqueous clusters. beilstein-journals.org |

| Aniline (B41778) Dication-like Transition State | Proposed alternative to the nitrenium ion, arising from a diprotonated precursor. beilstein-journals.org | DFT calculations show a lower activation energy consistent with experimental values. beilstein-journals.org Avoids the formation of a high-energy, unstable free nitrenium ion. beilstein-journals.org |

| N-phenylhydroxylamine-TFA Complex | Key intermediate in non-aqueous solvents (e.g., acetonitrile) that directs para-regioselectivity. researchgate.netresearchgate.net | Spectroscopic evidence (UV-vis, NMR) for complex formation at low temperatures. researchgate.net Kinetic models incorporating this complex fit experimental data well. researchgate.net |

The activation energy for the rearrangement of N-phenylhydroxylamine to p-aminophenol has been experimentally determined to be 24.8 kcal/mol. beilstein-journals.org Kinetic models developed for the reaction in an acetonitrile-TFA system have allowed for the determination of reliable thermodynamic and kinetic parameters for the entire process, including the equilibrium of the substrate-acid complex formation. researchgate.netdaneshyari.comunive.it

Kinetic isotope effects have also been employed to probe the mechanism. The magnitude of the kinetic solvent isotope effect changes with increasing acidity, which has been interpreted as evidence consistent with a mechanism involving the unimolecular decomposition of the O-protonated species. researchgate.net Substituent effects on the phenyl ring also provide insight; Hammett plots for the rearrangement of substituted phenylhydroxylamines in sulfuric acid show a large negative ρ value (e.g., –3.19), indicating the development of significant positive charge in the transition state, consistent with an electrophilic intermediate or transition state attacking the aromatic ring. researchgate.net

| Parameter | Value/Observation | Significance |

| Reaction Order | Pseudo-first-order researchgate.net | The rate is dependent on the concentration of the N-phenylhydroxylamine substrate under constant acid conditions. |

| Activation Energy (Ea) | 24.8 kcal/mol beilstein-journals.org | Represents the energy barrier for the rate-determining step of the rearrangement. |

| Hammett ρ value | -3.19 (in H₂SO₄) researchgate.net | A large negative value indicates that electron-donating groups on the phenyl ring accelerate the reaction by stabilizing the positive charge developed in the transition state. |

| Solvent Isotope Effect | Magnitude changes with acidity researchgate.net | Consistent with a unimolecular decomposition of the O-protonated substrate as the rate-determining step. |

While the Bamberger rearrangement is the most prominent reaction, the potential for other rearrangements exists, although they are not as commonly observed for N-phenylhydroxylamine itself. In a broader context of related compounds, rearrangements like the Wallach rearrangement (for azoxy compounds) and the Hofmann-Martius rearrangement (for N-alkylanilinium salts) involve migration to the aromatic ring under acidic conditions. berhamporegirlscollege.ac.in However, for N-phenylhydroxylamine hydrochloride, the conditions strongly favor the Bamberger pathway to aminophenols. wikipedia.org Under anaerobic conditions, N-phenylhydroxylamine can react with bisulfite to form aniline, o-aminophenol, and sulfonated aniline derivatives, which result from nucleophilic attack and subsequent addition-elimination processes rather than a direct intramolecular rearrangement in the classical sense. nih.gov

The Bamberger Rearrangement: Pathways and Influencing Factors

Oxidation and Reduction Pathways

N-phenylhydroxylamine is an intermediate in the redox continuum between nitrobenzene (B124822) and aniline, and as such, can undergo both oxidation and reduction. wikipedia.org

Oxidation: N-phenylhydroxylamine can be oxidized to nitrosobenzene (B162901). wikipedia.org This transformation can be achieved using oxidizing agents like dichromate. wikipedia.org In biochemical contexts, N-phenylhydroxylamine reacts with hemoglobin to form methemoglobin and nitrosobenzene. nih.gov Furthermore, gold nanoparticles supported on carbon nanotubes have been shown to be effective catalysts for the oxidation of hydroxylamines under mild conditions. researchgate.net

Reduction: The reduction of N-phenylhydroxylamine typically yields aniline. This is often seen as a subsequent step in the catalytic hydrogenation of nitrobenzene, where N-phenylhydroxylamine is a key intermediate. researchgate.netmdpi.com If the reaction conditions are not carefully controlled, the initially formed hydroxylamine (B1172632) will be further reduced to aniline.

In a different type of transformation, N-phenylhydroxylamine can undergo a polymerization reaction under dehydrating conditions, particularly in the presence of a Lewis acid catalyst, to form poly(N-phenylhydroxylamine). google.com This polymer is structurally related to the leuco-emeraldine form of polyaniline and exhibits electroactive properties. google.com

Oxidation to Nitrosobenzene and Related Species

The oxidation of N-phenylhydroxylamine is a key transformation that leads to the formation of nitrosobenzene and other related species. This reaction is sensitive to the reaction conditions, including the choice of oxidant and the pH of the medium.

In aqueous phosphate (B84403) buffers at physiological pH (6.8-7.4), N-phenylhydroxylamine is degraded in an O2-dependent reaction to yield nitrosobenzene, nitrobenzene, and azoxybenzene. nih.gov The reaction is subject to both general acid and general base catalysis. nih.gov At a lower pH (≤ 5.8) in a cacodylate buffer, p-nitrosophenol is also formed as a product. nih.gov Kinetic studies and 18O-labeling experiments suggest that nitrobenzene and p-nitrosophenol are formed directly from a common intermediate generated from N-phenylhydroxylamine and O2, and that hydrogen peroxide and superoxide (B77818) are not involved in the oxidation sequence. nih.gov

A common laboratory method for the synthesis of nitrosobenzene involves the oxidation of N-phenylhydroxylamine with a dichromate salt, such as sodium dichromate (Na2Cr2O7), in the presence of sulfuric acid. wikipedia.orgwikipedia.orgorgsyn.org This reaction is typically carried out at low temperatures to minimize the formation of byproducts. orgsyn.org The rapid addition of the dichromate solution is crucial for obtaining a good yield of an easily filterable product. orgsyn.org

The mechanism of oxidation can be influenced by the reaction medium. For instance, the electroreduction of nitrobenzene in aprotic media can lead to N-phenylhydroxylamine as the final product through an EC (electrochemical-chemical) mechanism. researchgate.net

Table 1: Products of N-Phenylhydroxylamine Oxidation under Various Conditions

| Oxidant/Conditions | Products | Reference(s) |

| O2, aqueous phosphate buffer (pH 6.8-7.4) | Nitrosobenzene, Nitrobenzene, Azoxybenzene | nih.gov |

| O2, cacodylate buffer (pH ≤ 5.8) | Nitrosobenzene, Nitrobenzene, Azoxybenzene, p-Nitrosophenol | nih.gov |

| Sodium dichromate, Sulfuric acid | Nitrosobenzene | wikipedia.orgwikipedia.orgorgsyn.org |

Further Reduction to Aniline Derivatives

The reduction of nitrobenzene can proceed through two general pathways: a direct pathway and a condensation pathway. whiterose.ac.uk In the direct pathway, nitrobenzene is reduced to nitrosobenzene, then to N-phenylhydroxylamine, and finally to aniline. The condensation pathway involves the reaction of nitrosobenzene and N-phenylhydroxylamine to form azoxybenzene, which can then be reduced to azobenzene (B91143) and subsequently to aniline. whiterose.ac.ukstackexchange.com

Various catalytic systems have been developed for the selective reduction of nitroarenes. Gold nanoparticles stabilized by phosphine-decorated polymer immobilized ionic liquids (AuNP@PPh2-PIILP) have shown exceptional efficiency in the sodium borohydride-mediated reduction of nitrobenzene, allowing for the selective formation of N-phenylhydroxylamine, azoxybenzene, or aniline by tuning the reaction conditions. reading.ac.uk For instance, using this catalyst in water under a nitrogen atmosphere at room temperature favors the formation of N-phenylhydroxylamine. reading.ac.uk

Under anaerobic conditions, N-phenylhydroxylamine can react with bisulfite, a model nucleophile, to produce aniline, o-aminophenol, o-aminobenzenesulfonic acid, and p-aminobenzenesulfonic acid. nih.gov This reaction proceeds through intermediates formed from the nucleophilic attack of bisulfite and sulfite (B76179) on the arylhydroxylamine. nih.gov

Condensation Reactions and Derivatization

N-phenylhydroxylamine readily undergoes condensation reactions with various carbonyl-containing compounds and other electrophiles, leading to a diverse range of derivatives.

Formation of Nitrones with Aldehydes and Ketones

N-phenylhydroxylamine reacts with aldehydes and ketones to form nitrones, which are 1,3-dipolar compounds with significant applications in organic synthesis, particularly in cycloaddition reactions. wikipedia.orgnih.gov The reaction involves the condensation of the hydroxylamine with the carbonyl group, with the elimination of a water molecule. wikipedia.org

For example, the condensation of N-phenylhydroxylamine with benzaldehyde (B42025) yields diphenylnitrone. wikipedia.org The formation of nitrones from N-alkyl-hydroxylamines and aliphatic aldehydes in aqueous solution is a second-order reaction at a constant pH, dependent on the concentrations of the free hydroxylamine and the free aldehyde. rsc.org The mechanism involves the rate-determining formation of an intermediate diol in acidic media, while the dehydration of this intermediate is rate-determining in alkaline conditions. rsc.org

While the condensation with aldehydes is generally efficient, the reaction with ketones to form ketonitrones can be more challenging, especially with bulky ketone substituents. researchgate.netwikipedia.org However, thermal conditions, such as refluxing in t-butanol, have been shown to facilitate the formation of various ketonitrones in good yields. researchgate.netorganic-chemistry.org

Table 2: Examples of Nitrone Formation from N-Phenylhydroxylamine

| Carbonyl Compound | Nitrone Product | Reference(s) |

| Benzaldehyde | Diphenylnitrone | wikipedia.org |

| Aliphatic Aldehydes | Aliphatic Nitrones | rsc.org |

| Various Ketones | Ketonitrones | researchgate.netorganic-chemistry.org |

Reactions with Carbonyl Compounds for Oxime Formation

While N-phenylhydroxylamine itself forms nitrones, the broader class of hydroxylamines reacts with aldehydes and ketones to produce oximes. byjus.comwikipedia.org This reaction is fundamental in organic chemistry for the characterization of carbonyl compounds. libretexts.org The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration. ic.ac.uk

O-phenylhydroxylamine hydrochloride has been utilized as a nitrogen source for the transformation of aldehydes into nitriles in buffered aqueous solutions, a reaction that proceeds through an oxime intermediate. nsf.gov This method is particularly effective for water-soluble substrates like carbohydrates, leading to the formation of cyanohydrins. nsf.govnih.gov

Reactions with Chloroformates and Related Reagents

N-phenylhydroxylamine can react with chloroformates, which are versatile reagents in organic synthesis. The aminolysis of phenyl chloroformate and 4-nitrophenyl chloroformate with secondary alicyclic amines in aqueous solution has been studied kinetically. nih.gov The reaction proceeds through a stepwise mechanism involving the rate-determining formation of a zwitterionic tetrahedral intermediate. nih.gov Phenyl chloroformate is also used for the cleavage of tertiary amines. rsc.org

In a related reaction, phenyl chloroformate has been used in combination with pyridine (B92270) to convert primary amides to nitriles under mild conditions. This transformation is believed to proceed through an intermediate formed from the reaction of the amide with phenyl chloroformate.

Amidoxime (B1450833) and Oxadiazole Synthesis

N-substituted amidoximes are valuable intermediates in the synthesis of various heterocyclic compounds, including 1,2,4-oxadiazoles. nih.gov One of the primary methods for synthesizing amidoximes involves the reaction of nitriles with hydroxylamine or its derivatives. nih.gov

A one-pot synthesis of N-substituted amidoximes has been developed from secondary amides using a triphenylphosphine-iodine mediated dehydrative condensation. nih.gov The resulting amidoximes can then be used to synthesize 1,2,4-oxadiazol-5-ones through a base-mediated carbonylative cyclization with 1,1'-carbonyldiimidazole. nih.gov

The synthesis of 1,3,4-oxadiazoles often involves the cyclization of diacylhydrazines using various dehydrating agents. nih.gov Another route involves the reaction of acid hydrazides with various reagents. organic-chemistry.org While N-phenylhydroxylamine is not a direct precursor in these specific examples, the chemistry of amidoximes, which can be derived from related hydroxylamine chemistry, is central to the formation of these important heterocyclic rings. nih.govnih.gov For instance, commercially available benzonitriles can be reacted with hydroxylamine hydrochloride to form an amidoxime intermediate, which is then used to construct 1,2,4-oxadiazole (B8745197) derivatives. nih.gov

Nucleophilic and Electrophilic Reactions

N-phenyl hydroxylamine hydrochloride exhibits a dual reactivity, capable of participating in both nucleophilic and electrophilic reactions, largely dictated by the reaction conditions and the nature of the reacting species.

In the presence of strong acids, N-phenyl hydroxylamine undergoes a notable electrophilic rearrangement known as the Bamberger rearrangement to form 4-aminophenol. smolecule.comwikipedia.org This acid-catalyzed reaction involves the protonation of the hydroxylamine, followed by the loss of water to generate a reactive nitrenium ion intermediate, which is then attacked by a nucleophile. In aqueous sulfuric acid, water acts as the nucleophile, leading to the exclusive para-substitution product, 4-aminophenol. smolecule.com The compound's sensitivity to acid necessitates careful handling to prevent this rearrangement. orgsyn.org

As a nucleophile, N-phenyl hydroxylamine reacts with various electrophiles. A significant reaction is its condensation with aldehydes, such as benzaldehyde, to form nitrones. smolecule.comwikipedia.org This reaction proceeds through the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration. wikipedia.org

Oxidative reactions can convert N-phenyl hydroxylamine into nitrosobenzene when treated with oxidizing agents like dichromate. smolecule.comwikipedia.org Under aqueous aerobic conditions, molecular oxygen serves as the terminal oxidant in a pH-dependent transformation that is subject to both general acid and general base catalysis. smolecule.com The oxygen incorporated into the products originates from molecular oxygen, not from the solvent water. smolecule.com

Furthermore, N-phenyl hydroxylamine can react with other nucleophiles under specific conditions. For instance, under anaerobic conditions, it reacts with bisulfite, a model nucleophile, to yield a mixture of products including aniline, o-aminophenol, o-aminobenzenesulfonic acid, and p-aminobenzenesulfonic acid. nih.govnih.gov These products are formed through intermediates arising from the nucleophilic attack of both bisulfite and sulfite on the N-phenyl hydroxylamine. nih.gov

Catalyst Role of Hydroxylamine Hydrochloride in Organic Transformations

Hydroxylamine hydrochloride has emerged as an effective and inexpensive catalyst in several organic transformations, offering environmentally benign and efficient synthetic routes. isca.me

Hydroxylamine hydrochloride serves as a highly efficient catalyst for the N-formylation of amines using formic acid. isca.me This method is notable for being simple, economical, and environmentally friendly, often proceeding at room temperature under neat (solvent-free) conditions and affording products in excellent yields. isca.me A key advantage of this protocol is the requirement for a smaller amount of formic acid compared to other methods. isca.me

The proposed mechanism suggests that hydroxylamine hydrochloride enhances the rate of the reaction by activating the formic acid. The process is believed to involve the protonation of formic acid by the in-situ generated acid from the catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. organic-chemistry.org

The effectiveness of hydroxylamine hydrochloride as a catalyst for N-formylation is highlighted when compared to other reported methods, demonstrating superiority in terms of reaction temperature, time, and the molar ratio of amine to formic acid. isca.me

Table 1: Comparison of Catalysts in N-Formylation of Aniline

| Catalyst | Amine:Formic Acid Ratio | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Hydroxylamine Hydrochloride | 1:2 | Room Temp. | 70 | 90 | isca.me |

| ZnCl₂ | 1:3 | 60 | 180 | 92 | isca.me |

| Thiamine Hydrochloride | 1:3.5 | 90 | 240 | 85 | isca.me |

| Sulfated Tungstate | 1:1.5 | 80 | 15 | 98 | isca.me |

| Melamine Trisulfonic Acid | 1:1.2 | 90 | 15 | 98 | isca.me |

Beyond N-formylation, hydroxylamine hydrochloride catalyzes other significant organic reactions. It is utilized in the synthesis of various heterocyclic compounds. For example, it is a key reagent in the synthesis of 3,5-disubstituted isoxazole (B147169) derivatives from β-enamino ketones, a reaction that can be accelerated by ultrasound irradiation. mdpi.com In these syntheses, hydroxylamine hydrochloride often acts as the precursor for the in-situ generation of nitrile oxides, which then undergo cycloaddition reactions. mdpi.com

Hydroxylamine hydrochloride also plays a role in multicomponent reactions for synthesizing complex molecules. For instance, it has been used in a one-pot, five-component reaction to produce 3,5-disubstituted isoxazole secondary sulfonamides, showcasing its utility in building molecular diversity efficiently. mdpi.com Additionally, it is used as a precursor in the synthesis of isoxazole-based molecules through sonication-assisted cycloaddition reactions. mdpi.com The compound can also participate in cycloaddition reactions with molecules like benzene (B151609) to form N-phenyl hydroxylamine, a process that aligns with the principles of green chemistry by minimizing waste. nih.gov

Applications of N Phenyl Hydroxylamine Hydrochloride in Organic Synthesis and Materials

Building Blocks for Complex Organic Molecules

N-phenylhydroxylamine hydrochloride is a foundational starting material for synthesizing a range of intricate organic molecules, from heterocyclic systems to specialized analytical reagents. Its ability to undergo transformations like cycloadditions and nitrosation makes it a staple in the synthetic chemist's toolbox.

The construction of nitrogen- and oxygen-containing heterocyclic rings is a cornerstone of medicinal and materials chemistry. N-phenylhydroxylamine is a key precursor for several important classes of these compounds.

Isoxazolidines : These five-membered heterocycles are readily synthesized using N-phenylhydroxylamine. A common strategy involves the initial reaction of N-phenylhydroxylamine with an aldehyde to form a C-aryl-N-phenylnitrone intermediate. This nitrone then undergoes a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile, such as an alkene, to yield the isoxazolidine (B1194047) ring system. jchps.com For instance, reacting N-phenylhydroxylamine with aldehydes and α,β-unsaturated aldehydes in a one-pot catalytic process is an effective method for isoxazolidine synthesis. sigmaaldrich.com The reaction between N-phenylhydroxylamine and methyl vinyl ketone specifically leads to a tautomeric mixture containing 5-hydroxy-2-phenyl-5-methylisoxazolidine. researchgate.net These compounds are valuable scaffolds in drug discovery. nsf.gov

Tetrahydro-1,2-oxazines : This six-membered heterocyclic framework can be constructed via a three-component homo [3+2] dipolar cycloaddition reaction. sigmaaldrich.comdoi.org In this process, a nitrone is generated in situ from N-phenylhydroxylamine and an aldehyde. This intermediate then reacts with a cyclopropane (B1198618) derivative, such as a 1,1-cyclopropanediester, in the presence of a Lewis acid to form the tetrahydro-1,2-oxazine ring. sigmaaldrich.comnih.gov This method is noted for its high diastereoselectivity and good yields, providing a versatile route to a diverse array of these heterocycles. nih.gov

2-Alkylindoles : A modern application of N-phenylhydroxylamine is in the gold-catalyzed synthesis of 2-alkylindoles. sigmaaldrich.comrsc.org This reaction proceeds via the annulation of N-arylhydroxylamines with terminal alkynes under mild conditions. nih.gov The gold catalyst facilitates the addition of the hydroxylamine (B1172632) to the alkyne, forming an O-alkenyl-N-arylhydroxylamine intermediate. This intermediate then undergoes a sequence of facile rsc.orgrsc.org-rearrangement and cyclodehydration to furnish the 2-alkylindole product with high regiospecificity. rsc.orgnih.gov

Table 1: Heterocyclic Synthesis Starting from N-Phenylhydroxylamine

| Heterocycle | Key Reactants | Reaction Type | Catalyst/Conditions | Ref. |

|---|---|---|---|---|

| Isoxazolidines | Aldehyde, Alkene | 1,3-Dipolar Cycloaddition | One-pot catalytic reaction | sigmaaldrich.com |

| Tetrahydro-1,2-oxazines | Aldehyde, Cyclopropane | homo [3+2] Dipolar Cycloaddition | Lewis Acid | sigmaaldrich.comnih.gov |

| 2-Alkylindoles | Terminal Alkyne | Annulation/ rsc.orgrsc.org-Rearrangement | Gold (Au) Catalyst | rsc.orgnih.gov |

N-phenylhydroxylamine is the direct and essential precursor for the synthesis of Cupferron, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine. wikipedia.org Cupferron has been a widely used analytical reagent for decades, particularly for the separation and quantitative analysis of various metal ions, such as iron and copper. wikipedia.org The synthesis is achieved by the nitrosation of N-phenylhydroxylamine. This reaction involves treating an ethereal solution of N-phenylhydroxylamine with a source of the nitrosonium ion (NO⁺), such as an alkyl nitrite (B80452), in the presence of ammonia (B1221849) which forms the ammonium salt. wikipedia.org

Reaction for Cupferron Synthesis C₆H₅NHOH + C₄H₉ONO + NH₃ → NH₄[C₆H₅N(O)NO] + C₄H₉OH wikipedia.org

N-phenylhydroxylamine and its derivatives are recognized as important intermediates in the production of pharmaceuticals and agrochemicals. smolecule.comnih.gov The compound's structure allows it to be a versatile building block for creating more complex, biologically active molecules. solubilityofthings.comscbt.com For example, N-phenylhydroxylamine can undergo an acid-catalyzed rearrangement known as the Bamberger rearrangement to produce 4-aminophenol (B1666318). wikipedia.org 4-Aminophenol is a significant industrial chemical used as an intermediate in the synthesis of several analgesic and antipyretic drugs. wikipedia.org The utility of phenylhydroxylamine derivatives extends to the synthesis of various pesticides as well. nih.gov

Functionalization and Derivatization Strategies in Synthesis

Beyond serving as a core building block, N-phenylhydroxylamine's functional group can be involved in various transformations, although its direct role in some conversions is often nuanced compared to its isomers or related hydroxylamine compounds.

The conversion of aldehydes into nitriles and cyanohydrins represents a valuable one-carbon extension and functional group transformation in organic synthesis.

Nitriles : The direct conversion of aldehydes to nitriles often involves the formation of an aldoxime intermediate followed by dehydration. This is typically achieved using hydroxylamine hydrochloride (NH₂OH·HCl). orgchemres.orgasianpubs.orgajgreenchem.com While N-phenylhydroxylamine reacts with aldehydes, the characteristic product of this reaction is a nitrone (e.g., C₆H₅N(O)=CHR), not a nitrile. wikipedia.org However, the isomer, O-phenylhydroxylamine hydrochloride, has been successfully used as a nitrogen source to convert a variety of aldehydes into nitriles in good yields under buffered aqueous conditions. nih.gov

Cyanohydrins : The synthesis of cyanohydrins from aldehydes is a classic reaction involving the nucleophilic addition of a cyanide anion to the carbonyl carbon. researchgate.net Research has shown that O-phenylhydroxylamine hydrochloride can be used to transform reducing sugars into cyanohydrins in high yields. nih.gov This specific application highlights the reactivity of the hydroxylamine family, but there is no significant evidence to suggest that N-phenylhydroxylamine hydrochloride is a standard reagent for the direct conversion of common aldehydes to cyanohydrins.

N-substituted amidoximes are privileged structures in medicinal chemistry that serve as versatile intermediates for synthesizing various heterocycles and as prodrugs to improve bioavailability. nih.gov The synthesis of amidoximes generally involves the reaction of a nitrile with hydroxylamine. nih.gov For N-substituted amidoximes, a common modern approach is the one-pot dehydrative condensation of a secondary amide. The proposed mechanism for this reaction involves the activation of the amide and subsequent displacement by hydroxylamine hydrochloride. nih.gov While various methods exist, they typically employ hydroxylamine or its O-substituted analogs as the key reagent to build the amidoxime (B1450833) core. nih.govnih.gov The literature does not prominently feature N-phenylhydroxylamine as a direct starting material for this particular transformation.

Preparation of N-Acetyl-N-phenylhydroxylamine and Other Acylated Derivatives

N-phenyl hydroxylamine and its hydrochloride salt are valuable precursors in organic synthesis, particularly for the preparation of acylated derivatives. The acylation of N-phenyl hydroxylamine involves the substitution of the hydrogen atom of the hydroxylamino group (-NHOH) with an acyl group (R-C=O). This transformation is significant because the resulting N-acyl-N-phenylhydroxylamines are often more stable than the parent compound and serve as important intermediates themselves. orgsyn.org

The most well-documented example is the synthesis of N-Acetyl-N-phenylhydroxylamine. Due to the thermal instability of N-phenyl hydroxylamine, it is often prepared in situ from the reduction of nitrobenzene (B124822) and immediately converted to its more stable acetyl derivative without isolation. orgsyn.org A common and high-yield method involves the catalytic transfer hydrogenation of nitrobenzene using hydrazine (B178648) hydrate (B1144303) and a rhodium on carbon catalyst, followed by a specific monoacylation process. orgsyn.org

In a typical procedure, after the reduction of nitrobenzene to N-phenyl hydroxylamine in a solvent like tetrahydrofuran, a slurry of sodium bicarbonate in water is added. The mixture is cooled, and acetyl chloride is introduced slowly while maintaining a temperature below 0°C. orgsyn.org The use of a mild base like sodium bicarbonate and low temperatures is crucial to prevent diacylation and other side reactions. orgsyn.org After the initial reaction, a stronger base such as sodium hydroxide (B78521) is added to facilitate the workup process. The N-acetyl-N-phenylhydroxylamine is then isolated by extraction and crystallization, often yielding a white crystalline solid. orgsyn.org Research has shown that this specific monoacylation method is superior to other techniques that may lead to undesirable mixtures of mono- and diacylated products. orgsyn.org

Table 1: Synthesis of N-Acetyl-N-phenylhydroxylamine

| Step | Reactants/Reagents | Conditions | Outcome | Yield |

|---|---|---|---|---|

| 1. Reduction | Nitrobenzene, Hydrazine hydrate, 5% Rhodium on Carbon, Tetrahydrofuran | Stirred at 25–30°C for 2 hours | In-situ solution of N-phenyl hydroxylamine | High |

| 2. Acylation | N-phenyl hydroxylamine solution, Acetyl chloride, Sodium bicarbonate, Water | Stirred below 0°C for 1 hour, followed by 30 min continued stirring | N-Acetyl-N-phenylhydroxylamine | 79–80% orgsyn.org |

The general principle of this reaction can be extended to the synthesis of other acylated derivatives by substituting acetyl chloride with other acylating agents, such as different acid chlorides or anhydrides. ncert.nic.in This allows for the introduction of various acyl groups onto the N-phenyl hydroxylamine backbone, yielding a diverse range of N-acyl-N-phenylhydroxylamine compounds for further synthetic applications.

Contributions to Fine Chemical Production

N-phenyl hydroxylamine hydrochloride is a key building block in the production of a variety of fine chemicals, including reagents, and intermediates for pharmaceuticals, agrochemicals, and dyes. smolecule.comnih.gov Its unique structure allows it to participate in several types of reactions, making it a versatile precursor in multistep syntheses.

One of the most notable applications is in the preparation of Cupferron , the ammonium salt of N-nitroso-N-phenylhydroxylamine. nih.govwikipedia.org Cupferron is a widely used analytical reagent, particularly for the quantitative separation of metals like copper and iron. wikipedia.orggoogle.com The synthesis involves the nitrosation of N-phenyl hydroxylamine using an alkyl nitrite (like butyl nitrite) in the presence of ammonia. wikipedia.orggoogle.com

Another significant transformation of N-phenyl hydroxylamine is the Bamberger rearrangement . In the presence of strong acids, it rearranges to form 4-aminophenol (p-aminophenol). wikipedia.orggoogle.com This product is a crucial intermediate in the manufacturing of dyestuffs and is also a precursor to analgesic drugs like paracetamol (acetaminophen). nih.govgoogle.com

N-phenyl hydroxylamine also serves as a precursor in the synthesis of heterocyclic compounds. It reacts with aldehydes and ketones to form nitrones , which are valuable 1,3-dipolar compounds used in cycloaddition reactions to create complex cyclic molecules. wikipedia.org For instance, it condenses with benzaldehyde (B42025) to produce diphenylnitrone. wikipedia.org

Furthermore, N-phenyl hydroxylamine and its derivatives are integral to the agrochemical industry. They are used as intermediates in the synthesis of modern herbicides. nih.gov For example, N-phenyl phthalimides, which can be synthesized from N-substituted phenyl precursors, have been identified as potent inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), leading to their development as commercial herbicides. nih.gov Its utility also extends to the dye industry, where it is a component in the synthesis of azo dyes. solubilityofthings.com

Table 2: Examples of Fine Chemicals Derived from N-Phenyl Hydroxylamine

| Derived Chemical | Synthesis Method | Application/Industry |

|---|---|---|

| Cupferron | Nitrosation with an alkyl nitrite and ammonia wikipedia.org | Analytical Chemistry nih.govgoogle.com |

| 4-Aminophenol | Bamberger Rearrangement (acid-catalyzed) wikipedia.org | Pharmaceuticals, Dyes nih.govgoogle.com |

| Nitrones (e.g., Diphenylnitrone) | Condensation with aldehydes (e.g., benzaldehyde) wikipedia.org | Organic Synthesis |

| N-phenyl phthalimides | Multi-step synthesis involving N-substituted phenyl precursors nih.gov | Agrochemicals (Herbicides) nih.gov |

The versatility of this compound as an intermediate underscores its importance in the broader chemical industry for producing high-value, specialized products. smolecule.comnih.gov

Analytical Research and Characterization Methodologies for N Phenyl Hydroxylamine Hydrochloride

Chromatographic Techniques for Analysis

Chromatography stands as a cornerstone for the separation and analysis of N-phenyl hydroxylamine (B1172632) hydrochloride from complex matrices. Both high-performance liquid chromatography and gas chromatography offer robust methods for its determination.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of N-phenyl hydroxylamine and its related compounds. Reversed-phase (RP) HPLC is the most common approach, offering simplicity and efficiency. researchgate.net

Simple RP-HPLC methods have been developed for the simultaneous determination of N-phenylhydroxylamine and other nitrogen-containing compounds. researchgate.net These methods often utilize octadecyl-bonded silica (B1680970) (C18 or ODS) columns. researchgate.netsielc.com A typical mobile phase consists of an aqueous buffer (e.g., potassium citrate (B86180) or phosphoric acid) mixed with an organic modifier like methanol (B129727) or acetonitrile (B52724). researchgate.netsielc.com Gradient elution is frequently employed to achieve optimal separation of all compounds in a mixture. researchgate.net Detection is commonly performed using a UV or a diode array detector (DAD), which allows for monitoring at different wavelengths corresponding to the absorbance maxima of the various analytes. researchgate.net For instance, a method for aniline (B41778) and its metabolites, including N-phenylhydroxylamine, used a µ-Bondapak C18 column with a mobile phase of methanol-water containing ammonium (B1175870) acetate (B1210297) and nickel acetate. researchgate.net

For applications requiring mass spectrometric (MS) detection, volatile buffers like formic acid are substituted for non-volatile ones such as phosphoric acid. sielc.com The development of these HPLC methods is critical for analyzing reaction mixtures, such as the liquid phase hydrogenation of chloronitrobenzenes, where N-(chlorophenyl)hydroxylamines are key intermediates. researchgate.net

Table 1: Exemplary HPLC Method Parameters for N-Phenyl Hydroxylamine Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Inertsil ODS-2 | µ-Bondapak C18 | Newcrom R1 |

| Mobile Phase | Aqueous potassium citrate (pH 7) and Methanol (gradient) researchgate.net | Methanol-water (15:85) with 0.26 M ammonium acetate and 0.015 M nickel acetate researchgate.net | Acetonitrile, water, and phosphoric acid sielc.com |

| Detection | Diode Array Detector (DAD) researchgate.net | Spectrophotometric researchgate.net | UV/MS (with formic acid instead of phosphoric acid) sielc.com |

| Analyte(s) | N-phenylhydroxylamine and related nitrogenous compounds researchgate.net | Aniline, o- and p-aminophenol, phenylhydroxylamine, nitrosobenzene (B162901), etc. researchgate.net | N-Phenylhydroxylamine sielc.com |

Due to the weak UV absorption of some hydroxylamines, pre-column derivatization is a powerful strategy to enhance detection sensitivity and selectivity. biomedgrid.comnih.gov This involves reacting the analyte with a derivatizing agent to form a product with a strong chromophore, which is then easily detected by a UV detector. oup.com

A widely adopted and effective derivatization reagent for hydroxylamine analysis is benzaldehyde (B42025). biomedgrid.comoup.combiomedgrid.com Hydroxylamine reacts with benzaldehyde to form a stable derivative, benzaldoxime, which exhibits a strong UV absorbance maximum around 250 nm. biomedgrid.comoup.com This reaction is advantageous because the resulting product is more hydrophobic, leading to strong retention on reversed-phase HPLC columns. oup.com The derivatization is typically carried out by heating the sample with an excess of benzaldehyde at a controlled temperature (e.g., 50-70°C) for a specific duration (e.g., 20-30 minutes) to ensure complete conversion. oup.comhumanjournals.com

The developed HPLC methods utilizing this derivatization strategy have proven to be specific, sensitive, accurate, and precise, with limits of quantification (LOQ) reaching parts-per-million (ppm) levels. biomedgrid.comnih.gov These methods are routinely applied for process control and the release of pharmaceutical drug substances where hydroxylamine is a potential genotoxic impurity. biomedgrid.comoup.com Other reagents, such as 9-fluorenylmethyl chloroformate (FMOC), have also been successfully used for the pre-column derivatization of hydroxylamine, followed by HPLC-UV or fluorescence detection. researchgate.netrsc.org

Table 2: HPLC Method with Benzaldehyde Derivatization for Hydroxylamine Analysis

| Parameter | Details | Reference |

|---|---|---|

| Derivatization Reagent | Benzaldehyde | biomedgrid.comoup.com |

| Derivative Formed | Benzaldoxime | biomedgrid.combiomedgrid.com |

| Reaction Conditions | Heat at 50-70°C for 20-30 min | oup.comhumanjournals.com |

| Column | YMC-Pack ODS-A (150×4.6mm, 5μm) or Ascentis Express C18 (150 mm × 4.6 mm, 2.7μm) | biomedgrid.comoup.com |

| Mobile Phase | Acetonitrile and Phosphate (B84403) Buffer (pH 2.3) (35:65, v/v) or Acetonitrile and 0.05% Formic Acid in water (gradient) | biomedgrid.comoup.com |

| Detection Wavelength | 254 nm or 250 nm | biomedgrid.comoup.com |

| Limit of Quantitation (LOQ) | As low as 0.03 ppm to 12 ppm | biomedgrid.comnih.govoup.com |

Gas Chromatography (GC) provides an alternative and powerful approach for the analysis of N-phenyl hydroxylamine hydrochloride, typically requiring a derivatization step to increase the volatility and thermal stability of the analyte.

A developed method for determining hydroxylamine hydrochloride involves derivatization followed by analysis on a system equipped with a Flame Ionization Detector (FID). researchgate.net One such method uses a 100% Dimethylpolysiloxane stationary phase column (e.g., Agilent HP-5). researchgate.netgoogle.com The temperature program is crucial for separating the derivative from other components in the sample matrix. A typical program might start at 100°C, hold for a few minutes, and then ramp up to 180°C or higher. google.com The injector and detector temperatures are maintained at higher values (e.g., 180-260°C for the inlet and 220-320°C for the detector) to ensure efficient volatilization and detection. google.com Headspace GC has also been employed, where hydroxylamine is converted into nitrous oxide (N2O) in the headspace vial, and the gas is subsequently analyzed. researchgate.net This indirect method can achieve very low detection limits, especially with an electron capture detector (ECD). researchgate.net

Table 3: Gas Chromatography Method Parameters for Hydroxylamine Derivative

| Parameter | Condition | Reference |

|---|---|---|

| Column | Agilent HP-5 (or equivalent 100% Dimethylpolysiloxane) | researchgate.netgoogle.com |

| Detector | Flame Ionization Detector (FID) | researchgate.net |

| Carrier Gas | Nitrogen or Helium | google.com |

| Inlet Temperature | 180°C - 260°C | google.com |

| Detector Temperature | 220°C - 320°C | google.com |

| Oven Program | Example: 100°C (hold 1-15 min), ramp at 20°C/min to 180°C (hold 1-15 min) | google.com |

| Derivatization | Conversion to Acetone (B3395972) Oxime or Cyclohexanone Oxime | researchgate.netgoogle.com |

Derivatization is a near-essential step in GC analysis of polar, non-volatile compounds like hydroxylamines. The goal is to create a more volatile and thermally stable derivative. research-solution.comgcms.cz

For hydroxylamine itself, a simple and effective derivatization involves its reaction with a ketone, such as acetone or cyclohexanone, to form the corresponding oxime (e.g., acetone oxime). researchgate.netgoogle.com This reaction is straightforward and allows for subsequent analysis by GC-FID. researchgate.net

The principle of forming oximes is also widely applied to the analysis of carbonyl-containing compounds, such as ketosteroids. Reagents like O-methylhydroxylamine hydrochloride are used to derivatize ketosteroids, prostaglandins, and ketoacids, making them suitable for GC analysis. gcms.cz Another class of reagents used for carbonyls is the O-(pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA), which creates derivatives that are highly sensitive to electron capture detection (ECD). research-solution.com

Beyond oxime formation, other general-purpose derivatization reactions for GC include:

Silylation: This is one of the most common techniques, where active hydrogens (in -OH, -NH, -SH groups) are replaced by a trimethylsilyl (B98337) (TMS) group or a more stable tert-butyldimethylsilyl (TBDMS) group. chemcoplus.co.jp Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MBDSTFA) are powerful silylating agents. research-solution.comchemcoplus.co.jp

Acylation: This involves introducing an acyl group into a molecule, converting compounds with active hydrogens into esters, thioesters, and amides. research-solution.com Fluorinated acylating reagents are common as they produce derivatives suitable for ECD. greyhoundchrom.com

Alkylation: This process is used to protect active hydrogens, for example, by forming esters from carboxylic acids. research-solution.com

The choice of reagent depends on the specific functional groups present in the analyte and the desired sensitivity of the detection method. gcms.cz

Gas Chromatography (GC) Method Development

Spectrophotometric Methods for Quantitative Determination

Spectrophotometry offers a simple and cost-effective alternative for the quantitative determination of hydroxylamine, particularly when chromatographic equipment is unavailable. These methods are typically based on a chemical reaction that produces a stable, colored product, which can be measured using a UV-Vis spectrophotometer. nih.govuw.edu.pl

One established method involves the oxidation of hydroxylamine to nitrite (B80452). nih.gov This oxidation can be achieved using reagents like sodium arsenate under alkaline conditions or an excess of bromine solution in an acidic medium. nih.govuw.edu.pl The resulting nitrite is then quantified using the well-known Griess reaction. This involves a two-step diazotization and coupling process. First, the nitrite reacts with an aromatic amine (e.g., p-nitroaniline) under acidic conditions to form a diazonium salt. nih.govuw.edu.pl This salt is then coupled with a suitable agent, such as N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDA), to produce a highly colored azo dye. nih.govuw.edu.pl The intensity of the resulting color, which is directly proportional to the initial hydroxylamine concentration, is measured at its wavelength of maximum absorbance (λmax), typically around 545 nm. nih.govuw.edu.pl

These methods demonstrate good sensitivity, with molar absorptivity values reported in the range of 5.5-6.7 x 10⁴ L mol⁻¹ cm⁻¹. nih.govuw.edu.pl They adhere to Beer's law over a specific concentration range, allowing for the creation of a calibration curve for quantitative analysis. The methods have been successfully applied to determine hydroxylamine in pharmaceutical formulations after hydrolysis of its derivatives. nih.gov

Qualitative and Quantitative Analysis of Reaction Mixtures and Products

Analytical techniques are indispensable for monitoring chemical reactions involving N-phenylhydroxylamine, either as a reactant, intermediate, or product. HPLC and GC-MS are the primary tools for both the qualitative identification and quantitative measurement of components in complex reaction mixtures. researchgate.net

For example, in the catalytic hydrogenation of nitroaromatics like nitrobenzene (B124822) and chloronitrobenzenes, N-phenylhydroxylamine and its substituted analogues are key intermediates in the pathway to forming anilines. researchgate.netrsc.org HPLC analysis, often coupled with a diode array detector or mass spectrometer, allows researchers to track the consumption of the starting material and the formation of the hydroxylamine intermediate and the final aniline product over time. researchgate.netrsc.org Similarly, GC-MS analysis of reaction mixtures provides structural information for the identification of these compounds and their byproducts. researchgate.net

These analytical methods are also crucial for studying the reactivity of N-phenylhydroxylamine itself. For instance, the Bamberger rearrangement, where N-phenylhydroxylamine rearranges to 4-aminophenol (B1666318) in the presence of strong acid, can be monitored to understand the reaction kinetics and product distribution. wikipedia.orgorgsyn.org The reaction of N-phenylhydroxylamine with aldehydes to form nitrones, or its oxidation to nitrosobenzene, are other transformations where chromatography is essential for following the reaction progress and characterizing the products. wikipedia.orgrsc.org Without isolation, which is often preferred due to the instability of N-phenylhydroxylamine, direct analysis of the reaction solution by HPLC provides quantitative yield information. orgsyn.org

Method Validation and Research on Analytical Performance Parameters